molecular formula C7H9NOS B3042397 (R)-(-)-S-Methyl-S-phenylsulfoximine CAS No. 60933-65-5

(R)-(-)-S-Methyl-S-phenylsulfoximine

Cat. No.: B3042397
CAS No.: 60933-65-5
M. Wt: 155.22 g/mol
InChI Key: YFYIDTVGWCYSEO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine compound characterized by the presence of a sulfur atom bonded to both a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-S-Methyl-S-phenylsulfoximine typically involves the oxidation of corresponding sulfides or sulfoxides. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoximine structure.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-S-Methyl-S-phenylsulfoximine may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-(-)-S-Methyl-S-phenylsulfoximine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonyl compounds.

    Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfide or sulfoxide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfoximine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfonyl compounds, sulfides, sulfoxides, and various substituted sulfoximine derivatives.

Scientific Research Applications

®-(-)-S-Methyl-S-phenylsulfoximine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of ®-(-)-S-Methyl-S-phenylsulfoximine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved often include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfoxides: Compounds with a sulfur atom bonded to an oxygen atom and two organic groups.

    Sulfides: Compounds with a sulfur atom bonded to two organic groups.

    Sulfonyl Compounds: Compounds with a sulfur atom bonded to two oxygen atoms and two organic groups.

Uniqueness

®-(-)-S-Methyl-S-phenylsulfoximine is unique due to its chiral nature and the presence of both a methyl and a phenyl group bonded to the sulfur atom. This structural configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYIDTVGWCYSEO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@@](=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293949
Record name [S(R)]-S-Methyl-S-phenylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60933-65-5
Record name [S(R)]-S-Methyl-S-phenylsulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60933-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R)]-S-Methyl-S-phenylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-S-Methyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-S-Methyl-S-phenylsulfoximine
Reactant of Route 2
(R)-(-)-S-Methyl-S-phenylsulfoximine
Reactant of Route 3
(R)-(-)-S-Methyl-S-phenylsulfoximine
Reactant of Route 4
Reactant of Route 4
(R)-(-)-S-Methyl-S-phenylsulfoximine
Reactant of Route 5
(R)-(-)-S-Methyl-S-phenylsulfoximine
Reactant of Route 6
(R)-(-)-S-Methyl-S-phenylsulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.